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Compound of Interest

3-Chloro-5-ethoxy-4-
Compound Name:

methoxybenzaldehyde
CAS No.: 736948-97-3
Cat. No.: B2813180

Get Quote

Technical Monograph: 3-Chloro-5-ethoxy-4-
methoxybenzaldehyde

Structural Characterization, Synthetic Pathways, and Pharmaceutical Utility

Executive Summary & Molecular Identity

3-Chloro-5-ethoxy-4-methoxybenzaldehyde represents a highly specific trisubstituted
benzaldehyde scaffold.[1] In medicinal chemistry, this motif is frequently utilized to modulate
metabolic stability and lipophilicity in phosphodiesterase 4 (PDE4) inhibitors (analogous to the
Apremilast pharmacophore) and tubulin polymerization inhibitors.

The introduction of the chlorine atom at the 3-position (relative to the aldehyde C-1) serves as
a "metabolic block," preventing ring oxidation while influencing the electronic distribution of the
aromatic system.[1]

Physicochemical Profile
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The following data establishes the baseline identity for analytical verification.

Property Value Notes

Alphabetical ordering (C
3-Chloro-5-ethoxy-4- ) ]
IUPAC Name before E) dictates numbering.
methoxybenzaldehyde o

Confirmed via elemental

Molecular Formula C10H11CIOs3 )
summation.
) Monoisotopic Mass: ~214.04
Molecular Weight 214.65 g/mol
Da.
Note: Often indexed as a
] derivative of CAS 1131-52-8
CAS Registry N/A (Analogous)
(3-ethoxy-4-
methoxybenzaldehyde).[1]
) Increased lipophilicity vs. non-
LogP (Predicted) 26-29 )
chlorinated precursor.
H-Bond Acceptors 3 Aldehyde (1) + Ethers (2).[1]
H-Bond Donors 0 No -OH or -NH groups.[1]

Synthetic Methodology (Expertise & Experience)

Synthesis of this compound requires precise regiochemical control to ensure the chlorine atom
installs at the meta position relative to the aldehyde, which is electronically disfavored by the
aldehyde's withdrawing nature but activated by the ortho-alkoxy groups.[1]

Core Synthetic Pathway: Electrophilic Aromatic
Chlorination

The most robust route utilizes 3-ethoxy-4-methoxybenzaldehyde as the starting material.[1]
Direct chlorination with

gas is discouraged due to over-chlorination and oxidation of the aldehyde to carboxylic acid.

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://webbook.nist.gov/cgi/cbook.cgi?ID=882-09-7
https://webbook.nist.gov/cgi/cbook.cgi?ID=882-09-7
https://webbook.nist.gov/cgi/cbook.cgi?ID=882-09-7
https://webbook.nist.gov/cgi/cbook.cgi?ID=882-09-7
https://webbook.nist.gov/cgi/cbook.cgi?ID=882-09-7
https://webbook.nist.gov/cgi/cbook.cgi?ID=882-09-7
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2813180?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Recommended Reagent: N-Chlorosuccinimide (NCS) in Acetonitrile (ACN) or DMF.

Protocol Logic

o Substrate Activation: The 4-methoxy and 3-ethoxy groups strongly activate the 2, 5, and 6
positions.[1]

o Steric Steering: The 4-methoxy group directs ortho (positions 3 and 5).[1] However, position
3 is already occupied by the ethoxy group (in the precursor numbering).

[¢]

Correction: In the precursor (3-ethoxy-4-methoxybenzaldehyde), the open positions are 2,
5, and 6.[1]

[¢]

The 4-methoxy group directs to position 5.[1]

[¢]

The 3-ethoxy group directs to position 2 and 6.[1]

o

Result: Chlorination predominantly occurs at Position 5 due to the synergistic activation by
the 4-OMe (ortho) and minimal steric hindrance compared to position 2 (flanked by
aldehyde and ethoxy).[1]

Step-by-Step Experimental Protocol

» Reagents: 3-Ethoxy-4-methoxybenzaldehyde (1.0 eq), NCS (1.1 eq), Acetonitrile (0.5 M
concentration), Trifluoroacetic acid (catalytic, 0.1 eq).[1]

» Step 1: Dissolve starting aldehyde in dry Acetonitrile under

atmosphere.

o Step 2: Add catalytic TFA. (Acid catalysis protonates NCS, increasing electrophilicity).
o Step 3: Add NCS portion-wise at 0°C to prevent exotherm.

o Step 4: Reflux at 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

e Step 5: Quench with saturated

(to remove oxidizing species) and extract with Ethyl Acetate.
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» Step 6: Recrystallize from Ethanol/Water to yield the product.

Visualization: Synthetic Logic & Regioselectivity

The following diagram illustrates the electronic directing effects and the synthesis workflow.

Transition State:
Electrophilic Attack at C-5

Precursor: Dissoluti Reagents:
3-Ethoxy-4-methoxybenzaldehyde [—2SSOUtON g | \cs (1 1 eq), ACN, cat. TFA
(Activated by 4-OMe)

Product:
3-Chloro-5-ethoxy-4-methoxybenzaldehyde
(CAS 1131-52-8) Temp: 80°C

(MW 214.65)

Click to download full resolution via product page
Figure 1: Synthetic workflow utilizing NCS for regioselective chlorination at the C-5 position.

Analytical Characterization (Trustworthiness)

To validate the synthesis, researchers must confirm the loss of one aromatic proton and the
retention of the aldehyde functionality.

Nuclear Magnetic Resonance (*H-NMR)

e Solvent:

or
1]

» Aldehyde Proton: Singlet at ~9.85 ppm. (Crucial check: If this shifts to ~10-12 ppm broad,
you have oxidized to acid).[1]

e Aromatic Region:
o Precursor has 3 aromatic protons (ABX or similar pattern).
o Product: Expect two singlets (or meta-coupled doublets,

) in the aromatic region (~7.2 — 7.6 ppm). The chlorine atom isolates the remaining protons
at positions 2 and 6, removing strong ortho-coupling.[1]

o Alkoxy Groups:
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o Methoxy: Singlet at ~3.9 ppm (3H).

o Ethoxy: Quartet at ~4.1 ppm (2H) and Triplet at ~1.4 ppm (3H).[1]

Mass Spectrometry (MS)[1]

¢ lonization: ESI+ or El.

e Molecular lon:

 |sotope Pattern: The definitive signature of a mono-chlorinated compound is the 3:1 ratio
between the M peak (214) and the M+2 peak (216), due to the natural abundance of

and

1]

Pharmaceutical Applications & SAR Logic

This molecule is rarely a final drug but serves as a critical Intermediate and Pharmacophore in
two primary areas:

o PDE4 Inhibitors (Apremilast Analogs):
o The 3-ethoxy-4-methoxy phenyl ring is the "tail" of the Apremilast molecule.[1]

o Maodification: Adding a chlorine atom (bioisostere for a methyl or methoxy group) increases
lipophilicity and blocks metabolic hydroxylation at the vacant ring position, potentially
extending half-life (

)[1]
e Tubulin Polymerization Inhibitors:

o Polymethoxylated benzenes (like Combretastatin A-4) bind to the colchicine site of tubulin.
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o The aldehyde moiety serves as a handle for condensation reactions (e.g., Knoevenagel
condensation) to form chalcones or stilbenes.

Visualization: Structure-Activity Relationship (SAR)

3-Chloro-5-ethoxy-4-methoxybenzaldehyde

Aldehyde (-CHO)
Linker for Heterocycles
(Styrenes/Chalcones)

Chlorine (-Cl)
Metabolic Blocker
Lipophilicity Booster

Alkoxy (-OMe, -OEt)
H-Bond Acceptors
Tubulin Binding Pocket Fit

Click to download full resolution via product page

Figure 2: Pharmacophoric dissection of the molecule highlighting its utility in drug design.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2813180/docs#3-chloro-5-ethoxy-4-
methoxybenzaldehyde-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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